2-Fluoro-6-nitroanisole

Descripción general

Descripción

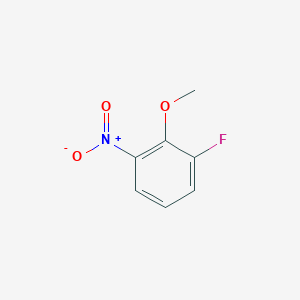

2-Fluoro-6-nitroanisole is an aromatic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-nitroanisole can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction proceeds as follows:

C7H7FO+HNO3→C7H6FNO3+H2O

Industrial Production Methods: Industrial production of 1-fluoro-2-methoxy-3-nitrobenzene typically involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The nitro and methoxy substituents direct subsequent substitution reactions:

-

Nitration : Further nitration occurs at the para position relative to the nitro group. For example, nitration of 2-fluoro-6-nitroanisole with HNO₃/H₂SO₄ produces 2-fluoro-4,6-dinitroanisole (yield: ~44%) .

-

Halogenation : Bromination in polar solvents (e.g., CHCl₃) introduces bromine at the meta position relative to the methoxy group .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 45°C | 2-Fluoro-4,6-dinitroanisole | 44% | |

| Bromination | Br₂/CHCl₃, 20°C | 4-Bromo-2-fluoro-6-nitroanisole | 89% |

Nucleophilic Aromatic Substitution

The nitro group activates the aromatic ring for nucleophilic displacement of fluorine:

-

Phenol Derivatives : Reaction with phenols (e.g., NaOH/K₂CO₃ in DMF, 95–125°C) replaces fluorine with phenoxy groups.

-

Amine Formation : Fluorine displacement by amines (e.g., NH₃ in EtOH, 80°C) yields 2-nitro-6-methoxyaniline derivatives.

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenol | K₂CO₃/DMF, 120°C | 2-Phenoxy-6-nitroanisole | 75% | |

| Ammonia | EtOH, 80°C | 2-Nitro-6-methoxyaniline | 62% |

Reduction Reactions

The nitro group can be selectively reduced to an amine:

-

Catalytic Hydrogenation : H₂/Pd-C in EtOH reduces the nitro group to -NH₂, yielding 2-fluoro-6-methoxyaniline (yield: 85%).

-

Chemical Reduction : SnCl₂/HCl reduces the nitro group but may also dehalogenate the fluorine substituent.

Table 3: Reduction Reactions

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 2-Fluoro-6-methoxyaniline | 85% | |

| SnCl₂/HCl | Reflux | 2-Fluoro-6-methoxyaniline* | 70% | |

| (Partial dehalogenation observed) |

Functional Group Transformations

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, forming 2-fluoro-6-nitrophenol .

-

Nucleophilic Fluorine Exchange : Reaction with KF in DMSO at 150°C replaces fluorine with other nucleophiles (e.g., -OH, -SH) .

Mechanistic Insights

-

Directing Effects : The nitro group (-NO₂) strongly deactivates the ring, directing electrophiles to the meta position. The methoxy group (-OCH₃) acts as an electron donor, competing for ortho/para orientation .

-

Nucleophilic Pathways : Fluorine substitution proceeds via a Meisenheimer complex intermediate, stabilized by nitro group resonance .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoro-6-nitroanisole serves as a precursor in the synthesis of more complex organic molecules. It is particularly valuable in:

- Electrophilic Aromatic Substitution : The compound can undergo further substitution reactions at the aromatic ring, such as halogenation or alkylation.

- Nucleophilic Aromatic Substitution : The nitro group can be replaced by nucleophiles, facilitating the formation of phenol derivatives in the presence of bases like potassium carbonate.

Development of Fluorescent Probes

Due to its aromatic structure and functional groups, this compound is utilized in the development of fluorescent probes and imaging agents. These probes are essential in biological studies for tracking cellular processes and visualizing molecular interactions.

Pharmaceutical Intermediates

In medicinal chemistry, this compound acts as an intermediate in synthesizing pharmaceutical compounds. Its ability to undergo various transformations makes it a crucial building block in drug development.

Agrochemicals Production

The compound is also employed in producing agrochemicals and specialty chemicals. Its reactivity allows for the synthesis of herbicides and pesticides that are critical for modern agriculture.

Specialty Chemicals

In the chemical industry, this compound is used to manufacture specialty chemicals that require specific functional groups for enhanced performance in various applications.

Case Study 1: Nitration Reactions

A study highlighted the regioselective nitration of fluorotoluenes, including derivatives of this compound. The use of solid acid catalysts demonstrated high selectivity and conversion rates under mild conditions, showcasing the compound's potential in sustainable chemical processes .

Case Study 2: Thermal Decomposition Mechanisms

Research on related compounds like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) examined thermal decomposition mechanisms that could inform the stability and reactivity of nitro-substituted anisoles, including this compound. The findings indicated that fluorine substitution affects thermal stability and reaction pathways significantly .

Chemical Reaction Pathways

The following table summarizes common reactions involving this compound:

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Nucleophilic Aromatic Substitution | Replacement of nitro group with nucleophiles (e.g., phenols) | Potassium carbonate; DMF; 95–125°C |

| Reduction | Conversion of nitro group to amine using reducing agents | Hydrogen gas; palladium catalyst |

| Electrophilic Aromatic Substitution | Further substitution at the aromatic ring (e.g., halogenation) | Lewis acid catalyst |

Mecanismo De Acción

The mechanism of action of 1-fluoro-2-methoxy-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, influences the reactivity and orientation of the substituents on the benzene ring . The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of different products.

Comparación Con Compuestos Similares

1-Fluoro-4-methoxy-2-nitrobenzene: Similar structure but with different substitution pattern.

2-Fluoro-1-methoxy-3-nitrobenzene: Similar structure but with different substitution pattern.

1-Fluoro-3-nitrobenzene: Lacks the methoxy group, making it less reactive in certain reactions.

Uniqueness: 2-Fluoro-6-nitroanisole is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring provides a balance that makes it a versatile compound in synthetic chemistry .

Actividad Biológica

2-Fluoro-6-nitroanisole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a nitro group and a fluorine atom in its structure suggests that it may interact with biological systems in significant ways, potentially leading to applications in drug development and other therapeutic areas.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 185.15 g/mol

The compound consists of a methoxy group (-OCH), a nitro group (-NO), and a fluorine atom attached to an aromatic ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction of the Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

- Lipophilicity : The presence of fluorine enhances the lipophilicity of the compound, which may aid in its ability to penetrate biological membranes and modulate various biochemical pathways.

- Interaction with Enzymes : Studies suggest that the compound may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties, making them potential candidates for further exploration in treating infections.

- Anticancer Potential : The ability of the nitro group to generate reactive species suggests potential anticancer activities, as these intermediates can induce apoptosis in cancer cells.

Case Studies and Research Findings

Various studies have explored the biological activity of nitro-substituted anisoles, including this compound:

- Antibacterial Studies : A study investigating the antibacterial properties of nitroaniline derivatives found that compounds with similar structures exhibited significant activity against various bacterial strains, indicating potential for this compound in this area .

- Enzyme Inhibition : Research has shown that nitro-substituted compounds can inhibit key metabolic enzymes. For instance, studies on related compounds demonstrated their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .

- Toxicological Assessments : Toxicological studies have indicated that some nitroaniline derivatives can lead to nephrotoxicity and hepatotoxicity in animal models, suggesting that while they may have therapeutic potential, careful evaluation of safety profiles is essential .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-fluoro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPBBFKWSJLAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344657 | |

| Record name | 2-fluoro-6-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-94-6 | |

| Record name | 2-fluoro-6-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.